molecular formula C14H12ClNO4 B6393438 5-(2-Chloro-4-ethoxyphenyl)-2-hydroxyisonicotinic acid CAS No. 1261888-61-2

5-(2-Chloro-4-ethoxyphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6393438
CAS No.: 1261888-61-2
M. Wt: 293.70 g/mol
InChI Key: OXTSATLVNUFMHF-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-ethoxyphenyl)-2-hydroxyisonicotinic acid is an organic compound that belongs to the class of hydroxyisonicotinic acids This compound is characterized by the presence of a chloro and ethoxy substituent on the phenyl ring, which is attached to the hydroxyisonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-4-ethoxyphenyl)-2-hydroxyisonicotinic acid typically involves multiple steps. One common method starts with the preparation of 2-chloro-4-ethoxyphenylboronic acid, which is then subjected to a Suzuki coupling reaction with 2-hydroxyisonicotinic acid. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-4-ethoxyphenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(2-Chloro-4-ethoxyphenyl)-2-hydroxyisonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-4-ethoxyphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The hydroxy and chloro groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Chloro-4-methoxyphenyl)-2-hydroxyisonicotinic acid
  • 5-(2-Bromo-4-ethoxyphenyl)-2-hydroxyisonicotinic acid
  • 5-(2-Chloro-4-ethoxyphenyl)-2-oxoisonicotinic acid

Uniqueness

5-(2-Chloro-4-ethoxyphenyl)-2-hydroxyisonicotinic acid is unique due to the presence of both chloro and ethoxy substituents on the phenyl ring, which confer distinct chemical and biological properties. This combination of substituents is not commonly found in similar compounds, making it a valuable molecule for various research applications .

Properties

IUPAC Name

5-(2-chloro-4-ethoxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c1-2-20-8-3-4-9(12(15)5-8)11-7-16-13(17)6-10(11)14(18)19/h3-7H,2H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTSATLVNUFMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CNC(=O)C=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688203
Record name 5-(2-Chloro-4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-61-2
Record name 5-(2-Chloro-4-ethoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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